Rolapitant (1S,2S,3S)-Isomer
Description
The Role of Neurokinin-1 Receptors in Biological Research
Neurokinin-1 (NK1) receptors, members of the G protein-coupled receptor (GPCR) superfamily, are integral to a wide array of physiological and pathological processes. mdpi.comnih.gov Their primary endogenous ligand is Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and mood regulation. mdpi.compatsnap.compatsnap.com The interaction between SP and NK1 receptors triggers a cascade of intracellular signaling events, primarily through the Gαq protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. nih.gov This signaling pathway makes the NK1 receptor a significant target in biological research, particularly in the investigation of pain, inflammatory disorders, and certain types of cancer. nih.govnih.gov
The NK1 receptor exists in both a full-length and a truncated isoform, which exhibit different functional characteristics and signaling capabilities. nih.govencyclopedia.pub The full-length receptor contains 407 amino acids, while the truncated version has only 311. mdpi.com This structural difference, specifically the absence of the C-terminal tail in the truncated form, affects receptor internalization and desensitization. mdpi.comencyclopedia.pub
Evolution of Neurokinin-1 Receptor Antagonism in Chemical Biology
The quest to modulate the activity of the NK1 receptor has led to the development of a diverse range of antagonists. The initial foray into this field in the 1980s focused on peptide-based antagonists derived from Substance P. patsnap.com However, these early compounds were beset by challenges related to selectivity, potency, solubility, and bioavailability. patsnap.com
This spurred a shift in focus towards the development of non-peptide NK1 receptor antagonists. A significant breakthrough occurred in 1991 with the unveiling of the first non-peptide antagonists by three independent pharmaceutical companies. patsnap.com This marked a turning point in the field, paving the way for the creation of more effective and clinically viable compounds. Over the years, medicinal chemists have explored various molecular scaffolds to optimize the pharmacological properties of these antagonists. The evolution of these scaffolds has progressed from the initial quinuclidine (B89598) ring to simpler structures like piperidine (B6355638), morpholine, and pyridine (B92270) rings. nih.gov
Aprepitant (B1667566) was the first NK1 receptor antagonist to receive approval for clinical use, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). nih.govnih.gov Following this, other antagonists such as Netupitant (B1678218) and Rolapitant (B1662417) have been developed and have undergone extensive clinical investigation. nih.gov
Significance of Stereoisomerism in Pharmaceutical Research and Development
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is a cornerstone of modern pharmaceutical research. The three-dimensional structure of a drug molecule is critical as it dictates its interaction with biological targets, which are themselves chiral.
The differential effects of stereoisomers, particularly enantiomers and diastereomers, can be profound. One isomer may exhibit the desired therapeutic activity, while another may be inactive, less active, or even produce unwanted side effects. researchgate.netnih.gov This is because the binding of a ligand to a receptor is a highly specific process, akin to a key fitting into a lock. Even subtle differences in the 3D arrangement of atoms can dramatically alter the binding affinity and efficacy of a compound. nih.gov
The influence of stereochemistry extends beyond just binding affinity; it can also affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In the context of G protein-coupled receptors, the stereochemistry of a ligand can even influence which signaling pathway is activated, a concept known as functional selectivity or biased agonism. researchgate.netnih.gov This ability to fine-tune the pharmacological profile of a drug by selecting a specific stereoisomer highlights the critical importance of stereoselective synthesis and characterization in drug discovery and development. For instance, in the case of the β2 adrenergic receptor agonist Fenoterol, which has two chiral centers and exists as four stereoisomers, studies have shown that the stereochemistry significantly impacts binding affinity and the thermodynamics of binding. nih.gov
Overview of Rolapitant (1S,2S,3S)-Isomer as a Research Subject
Rolapitant is a potent and selective NK1 receptor antagonist. nih.gov It possesses three chiral centers, giving rise to eight possible stereoisomers. The clinically approved and most active form of Rolapitant is the (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one. nih.gov The specific isomer, this compound, serves as a crucial chemical compound for research purposes. axios-research.com
While Rolapitant itself has demonstrated high affinity for the human NK1 receptor, with a reported Ki of 0.66 nM, the (1S,2S,3S)-isomer is primarily utilized as a reference standard in analytical and quality control applications during the drug development process. nih.govaxios-research.commedchemexpress.com The study of such isomers is essential for ensuring the stereochemical purity of the active pharmaceutical ingredient and for understanding the structure-activity relationships within the class of Rolapitant-related compounds. The distinct stereochemical configuration of the (1S,2S,3S)-isomer, when compared to the active isomer, provides a valuable tool for investigating the precise molecular interactions that govern the potent and selective antagonism of the NK1 receptor by Rolapitant.
Interactive Data Table: Physicochemical Properties of Rolapitant Isomers
Below is an interactive table summarizing the key physicochemical properties of Rolapitant and its isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Rolapitant | 552292-08-7 | C₂₅H₂₆F₆N₂O₂ | 500.49 |
| Rolapitant (1R,2R,3R)-Isomer | 1214741-21-7 | C₂₅H₂₆F₆N₂O₂ | 500.49 |
| Rolapitant (1R,2R,3S)-Isomer | 1214741-22-8 | C₂₅H₂₆F₆N₂O₂ | 500.49 |
| Rolapitant (1S,2S,3R)-Isomer | 1214741-29-3 | C₂₅H₂₆F₆N₂O₂ | 500.49 |
| This compound | 1214741-30-6 | C₂₅H₂₆F₆N₂O₂ | 500.49 |
Note: The CAS numbers and molecular data are for the free base form of the compounds.
Detailed Research Findings
Research on Rolapitant has established it as a highly selective antagonist for the NK1 receptor, demonstrating over 1000-fold selectivity compared to the NK2 and NK3 receptor subtypes. nih.govnewdrugapprovals.org In vitro studies have shown that Rolapitant acts as a functionally competitive antagonist, as evidenced by its ability to inhibit calcium efflux induced by an NK1 receptor agonist in a concentration-dependent manner. nih.govmedchemexpress.com The calculated Kb value for this inhibition is 0.17 nM. nih.gov
Pharmacokinetic studies have revealed that Rolapitant is rapidly absorbed after oral administration and possesses a remarkably long elimination half-life of approximately seven days (169 to 183 hours). newdrugapprovals.orgwikipedia.org It is metabolized primarily by the liver enzyme CYP3A4, leading to the formation of a major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). wikipedia.org
The stereochemistry of Rolapitant is critical for its biological activity. The synthesis of Rolapitant often results in a mixture of isomers, which then require separation to isolate the desired active compound. newdrugapprovals.orgnewdrugapprovals.org The use of chiral high-performance liquid chromatography (HPLC) is a common method for separating these stereoisomers. newdrugapprovals.orgnewdrugapprovals.org The existence and analytical characterization of isomers like the (1S,2S,3S)-isomer are vital for establishing the purity and quality of the final drug product.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26F6N2O2 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1 |
InChI Key |
FIVSJYGQAIEMOC-PBNUPURSSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
Stereospecific Synthesis and Preparative Methodologies for Rolapitant 1s,2s,3s Isomer
Synthetic Routes to the Rolapitant (B1662417) Scaffold
The construction of the complex diazaspiro[4.5]decane core of Rolapitant, along with the precise installation of its three contiguous stereocenters, has been the subject of extensive synthetic investigation. The primary strategies revolve around the convergent assembly of key chiral building blocks, ensuring the desired absolute and relative stereochemistry is established early in the synthetic sequence.
Precursor Chemistry and Key Intermediates
A prominent synthetic approach to Rolapitant relies on the strategic union of two highly functionalized and enantiomerically pure precursors. This convergent strategy allows for the independent synthesis of complex fragments, which are then coupled to form the core structure.
One of the key intermediates is a pyroglutamate (B8496135) derivative . This five-membered lactam serves as a versatile chiral scaffold, providing the foundation for one of the critical stereocenters of the final molecule. The synthesis of this intermediate often begins with commercially available chiral starting materials, ensuring the correct absolute stereochemistry from the outset.
The second crucial building block is a chiral allylic amine . This precursor contains the second essential stereocenter and a reactive allylic moiety that facilitates its coupling with the pyroglutamate-derived fragment. The synthesis of this allylic amine often involves asymmetric methods to install the desired stereochemistry with high fidelity.
An alternative, patented route employs a different set of key intermediates. This approach utilizes a chiral building block that undergoes reductive alkylation with a masked aldehyde partner. This key transformation is followed by an intramolecular olefin metathesis reaction, a powerful carbon-carbon bond-forming strategy, to construct the spirocyclic core of Rolapitant.
| Precursor Type | Key Features | Role in Synthesis |
| Pyroglutamate Derivative | Chiral five-membered lactam | Provides a key stereocenter and a scaffold for further elaboration. |
| Chiral Allylic Amine | Contains a stereocenter and a reactive allylic group | Couples with the pyroglutamate derivative to form the core structure. |
| Chiral Building Block (Alternative Route) | Contains a key stereocenter | Undergoes reductive alkylation and subsequent olefin metathesis. |
| Masked Aldehyde (Alternative Route) | Partner for reductive alkylation | Enables the formation of a key intermediate for cyclization. |
Strategic Bond Formations in Complex Molecule Synthesis
The assembly of the Rolapitant scaffold involves a series of strategic bond formations that are critical for the successful construction of the complex polycyclic system. In the convergent synthesis utilizing the pyroglutamate and allylic amine fragments, a key carbon-nitrogen bond formation occurs to link these two precursors. This is often followed by a cyclization cascade to form the piperidine (B6355638) ring of the diazaspiro[4.5]decane core.
In the alternative synthetic route, the intramolecular olefin metathesis represents the most strategic bond formation. This reaction, often catalyzed by ruthenium-based catalysts, efficiently constructs the spirocyclic ring system by forming a new carbon-carbon double bond within the molecule. This powerful transformation highlights the ingenuity of modern synthetic organic chemistry in assembling complex molecular architectures.
Chiral Induction and Asymmetric Synthesis Approaches
Achieving the specific (1S,2S,3S) stereochemistry of Rolapitant is the paramount challenge in its synthesis. This requires the application of sophisticated asymmetric synthesis techniques to control the formation of each stereocenter.
Diastereoselective Synthesis of the (1S,2S,3S)-Isomer
The diastereoselective synthesis of the Rolapitant core is achieved by carefully controlling the relative stereochemistry of the three stereocenters as the molecule is assembled. In the convergent approach, the inherent chirality of the pyroglutamate and allylic amine precursors directs the formation of the subsequent stereocenters. The coupling and cyclization reactions are designed to proceed in a highly diastereoselective manner, favoring the formation of the desired (1S,2S,3S)-isomer over other possible diastereomers. The steric and electronic properties of the reacting functional groups and the reaction conditions play a crucial role in dictating the stereochemical outcome.
Enantioselective Catalysis in Spiro Compound Formation
While the primary strategies for Rolapitant synthesis often rely on chiral starting materials, the field of enantioselective catalysis offers powerful tools for the construction of chiral spirocycles. In the context of Rolapitant's diazaspiro[4.5]decane core, enantioselective catalysis could be employed to set the stereochemistry of the spirocyclic junction. This can be achieved through various catalytic methods, including transition-metal catalysis or organocatalysis, which utilize a chiral catalyst to control the stereochemical course of the cyclization reaction. While specific details of enantioselective catalysis in the industrial synthesis of Rolapitant are often proprietary, the principles of asymmetric catalysis are fundamental to the development of efficient and stereocontrolled routes to such complex chiral molecules.
Stereoisomeric Separation and Purification Techniques
Even with highly stereoselective synthetic methods, the formation of minor amounts of undesired stereoisomers is often unavoidable. Therefore, robust separation and purification techniques are essential to isolate the pure (1S,2S,3S)-isomer of Rolapitant.
High-performance liquid chromatography (HPLC) is a critical tool for the separation of stereoisomers. For Rolapitant, chiral HPLC methods have been developed to effectively separate the desired diastereomer from its isomers. One documented method utilizes a Chiralcel OD column , a type of chiral stationary phase, with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (typically in a 95:5 volume ratio). nih.gov This technique allows for the analytical and preparative-scale separation of the Rolapitant isomers, ensuring the high enantiomeric and diastereomeric purity required for a pharmaceutical agent.
| Technique | Description | Application to Rolapitant |
| Chiral High-Performance Liquid Chromatography (HPLC) | A chromatographic technique that uses a chiral stationary phase to separate enantiomers and diastereomers. | Separation of the (1S,2S,3S)-isomer of Rolapitant from other stereoisomers using a Chiralcel OD column. nih.gov |
| Crystallization | A purification technique that relies on the differential solubility of compounds to form pure crystals. | Can be used to selectively crystallize the desired stereoisomer, enriching its purity. |
Chiral Chromatography Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of Rolapitant's stereoisomers. The enantiomeric purity of Rolapitant is often controlled and verified using polysaccharide-based chiral stationary phases (CSPs).
Key Research Findings:
Published research indicates the use of a Chiralcel OD-H column for the separation of Rolapitant isomers. This type of column contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated onto a silica (B1680970) gel support, which provides the chiral environment necessary for separating enantiomers and diastereomers. The separation mechanism relies on the differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the stereoisomers of Rolapitant and the chiral stationary phase.
While specific, detailed chromatograms and validation data for the exclusive separation of the (1S,2S,3S)-isomer are not extensively available in public literature, the general approach involves optimizing the mobile phase composition and temperature to achieve baseline separation of all possible stereoisomers.
Table 1: Chiral HPLC Parameters for Rolapitant Isomer Separation
| Parameter | Description |
| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). |
| Detection | UV spectrophotometry is commonly used for detection. |
Crystallization-Based Chiral Resolution
Crystallization-based chiral resolution is a classical and often cost-effective method for separating enantiomers on a larger scale. This technique can be applied to either the final compound or, more commonly, to a chiral intermediate in the synthetic pathway. For a molecule with multiple chiral centers like Rolapitant, diastereomeric resolution is a particularly relevant strategy.
Diastereomeric Salt Formation:
This method involves reacting a racemic mixture of a chiral intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the desired enantiomerically pure intermediate.
While specific examples of diastereomeric salt resolution applied directly to Rolapitant intermediates are not prominently detailed in readily available scientific literature, this technique is a standard approach for the resolution of spirocyclic lactams and other complex chiral amines and acids that are structural components of similar pharmaceutical compounds. The selection of an appropriate resolving agent and crystallization solvent is critical for the success of this method and is typically determined through empirical screening.
Preferential Crystallization:
Preferential crystallization, also known as resolution by entrainment, is another potential method. This technique relies on the ability of a conglomerate (a racemic mixture that crystallizes as a physical mixture of separate enantiomeric crystals) to be resolved by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. This induces the crystallization of that enantiomer, which can then be collected. This process is less common for complex molecules like Rolapitant, which are more likely to form racemic compounds (where both enantiomers are present in the same crystal lattice) rather than conglomerates.
Scalable Synthesis Considerations for Research Quantities
The synthesis of Rolapitant, particularly for producing research quantities of the specific (1S,2S,3S)-isomer, necessitates a strategy that is both stereocontrolled and amenable to scale-up. A key aspect of an efficient synthesis is the avoidance of late-stage chromatographic separations, which can be cumbersome and costly when producing larger amounts of material.
A patent for a more efficient synthesis of Rolapitant highlights the drawbacks of earlier, lengthy synthetic routes (reportedly 18 steps) that generated significant quantities of undesired isomers. The focus of process development for Rolapitant has been to:
Reduce the number of synthetic steps.
Maximize the stereoselectivity of key reactions to favor the formation of the desired (1S,2S,3S)-isomer.
Develop robust crystallization procedures for intermediates to ensure high purity without the need for chromatography.
For research quantities, the focus is on reliable and repeatable reactions that provide access to multi-gram amounts of the final compound. This involves careful optimization of reaction conditions (temperature, concentration, catalysts) and purification methods that are scalable, such as crystallization and extraction, over column chromatography wherever possible. The development of a scalable route for a neurokinin-1 antagonist, for instance, emphasized the importance of an intramolecular cyclization step and purification by crystallization rather than chromatography. These principles are directly applicable to the synthesis of research quantities of Rolapitant.
Molecular Recognition and Pharmacological Characterization of Rolapitant 1s,2s,3s Isomer
Neurokinin-1 Receptor Binding Kinetics and Affinity Studies
Rolapitant (B1662417) is characterized as a potent, selective, and competitive antagonist of the human substance P/NK1 receptor. nih.govpatsnap.comselleckchem.com Its high affinity for this receptor is a cornerstone of its pharmacological activity. Studies have determined its binding affinity (Ki) for the human NK1 receptor to be approximately 0.42 nM to 0.66 nM. selleckchem.comncats.ioamegroups.orgmedchemexpress.com This strong binding affinity underscores its potency as an antagonist at this specific receptor site.
Radioligand Binding Assays for NK1 Receptor Occupancy
Human Positron Emission Tomography (PET) imaging studies have confirmed that rolapitant effectively crosses the blood-brain barrier and engages with NK1 receptors within the brain. fda.gov These studies have quantified the extent and duration of receptor occupancy following a single oral administration.
In healthy subjects, a dose-dependent increase in NK1 receptor occupancy was observed in a dose range of 4.5 mg to 180 mg. fda.gov At the clinical dose of 180 mg, rolapitant demonstrated high and sustained occupancy of brain NK1 receptors. The mean receptor occupancy in the striatum was measured at 73% at 120 hours (5 days) post-administration. fda.gov Further pharmacodynamic data indicates that a 180 mg dose can achieve 90% or greater NK1 receptor occupancy in the brain for up to five days. amegroups.org The relationship between this high level of receptor occupancy and clinical efficacy has not been formally established. fda.gov
Receptor Dissociation Kinetics Investigations
Rolapitant is recognized for its long-acting pharmacological effects, which are attributed to its extended plasma half-life of approximately 180 hours. patsnap.comamegroups.orgnih.gov This prolonged half-life suggests slow dissociation kinetics from the NK1 receptor, contributing to its sustained duration of action. A single dose is capable of maintaining significant receptor blockade over an extended period. patsnap.com
Receptor Subtype Selectivity Profiling
A critical aspect of Rolapitant's pharmacological profile is its high selectivity for the NK1 receptor subtype over other neurokinin receptors, namely the NK2 and NK3 subtypes.
Comparative Binding to NK2 and NK3 Receptors (in vitro)
In vitro binding assays have demonstrated that rolapitant possesses a significantly lower affinity for NK2 and NK3 receptors compared to its high affinity for the NK1 receptor. nih.govncats.iofda.gov The selectivity for the NK1 receptor over the NK2 and NK3 subtypes is reported to be greater than 1,000-fold. selleckchem.commedchemexpress.com This high degree of selectivity minimizes the potential for effects mediated by NK2 and NK3 receptor pathways.
Rolapitant Binding Affinity for Neurokinin Receptor Subtypes
| Receptor Subtype | Binding Affinity Value | Value Type | Source |
|---|---|---|---|
| Neurokinin-1 (NK1) | 0.42 nM | Ki | ncats.io |
| Neurokinin-2 (NK2) | 20.0 µM | IC50 | ncats.io |
| Neurokinin-3 (NK3) | 4.05 µM | Ki | ncats.io |
Off-Target Receptor Binding Landscape Analysis
Comprehensive screening has shown that Rolapitant does not exhibit significant affinity for a wide array of other receptors, transporters, enzymes, and ion channels. nih.govfda.govdrugs.com Notably, it does not significantly inhibit or induce the cytochrome P450 enzyme CYP3A4, a common pathway for drug-drug interactions. patsnap.comamegroups.orgdrugbank.com
However, rolapitant has been identified as a moderate inhibitor of CYP2D6, the breast cancer resistance protein (BCRP) transporter, and the P-glycoprotein (P-gp) transporter. nih.govdrugs.com In vitro assessments have indicated that rolapitant is unlikely to inhibit CYP1A2, CYP2E1, organic anion transporting polypeptides (OATP1B1, OATP1B3), organic anion transporters (OAT1, OAT3), or the organic cation transporter (OCT2). drugs.com
Mechanism of Action at the Neurokinin-1 Receptor
The primary mechanism of action for rolapitant is its function as a selective and competitive antagonist at the human substance P/NK1 receptor. nih.govpatsnap.com The emetic (vomiting) reflex is partly mediated by the neurotransmitter substance P binding to NK1 receptors located in key areas of the central and peripheral nervous system, including the brain stem centers that control vomiting. nih.govpatsnap.com
By competitively blocking the binding of substance P to NK1 receptors, rolapitant effectively inhibits the transmission of the emetic signal. patsnap.com This blockade occurs at NK1 receptors in both the gut and the central nervous system. drugbank.com In vitro studies have further elucidated this mechanism, showing that rolapitant inhibits calcium efflux induced by an NK1 receptor agonist in a concentration-dependent and competitive manner in cells expressing the human NK1 receptor. medchemexpress.com
Functional Antagonism in Cell-Based Assays (e.g., Calcium Efflux)
Rolapitant demonstrates clear functional antagonism in cellular assays that measure the downstream signaling of the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor that, upon activation by Substance P, triggers intracellular calcium mobilization. nih.gov In laboratory settings, the antagonistic properties of Rolapitant can be quantified by its ability to inhibit this effect.
Studies have shown that Rolapitant, in concentrations ranging from 1 to 1000 nM, effectively inhibits calcium efflux induced by an NK-1 receptor agonist in a concentration-dependent manner. This demonstrates that as the concentration of Rolapitant increases, its ability to block the functional response of the receptor to an agonist also increases, confirming its role as a functional antagonist at the cellular level.
Competitive Binding Mechanisms with Endogenous Ligands
Rolapitant functions as a selective and competitive antagonist at human NK-1 receptors. nih.gov This competitive mechanism means that Rolapitant directly competes with the endogenous ligand, Substance P, for the same binding site on the NK-1 receptor. researchgate.netnih.gov By occupying this site, Rolapitant prevents Substance P from binding and initiating the signaling cascade that leads to physiological responses. researchgate.net
The high affinity of Rolapitant for the NK-1 receptor is a key feature of its pharmacological profile. Research has established its inhibitor constant (Ki) to be approximately 0.66 nM, indicating very tight binding to the receptor. Furthermore, Rolapitant is highly selective; its affinity for the NK-1 receptor is more than 1,000-fold greater than its affinity for the related NK-2 or NK-3 receptor subtypes. This high degree of selectivity minimizes the potential for off-target effects.
| Parameter | Value | Receptor Subtype |
|---|---|---|
| Inhibitor Constant (Ki) | 0.66 nM | NK-1 |
| Selectivity vs. NK-2 | >1000-fold | - |
| Selectivity vs. NK-3 | >1000-fold | - |
Receptor Conformational Dynamics and Ligand Interactions
The interaction between Rolapitant and the NK-1 receptor involves specific molecular contacts that stabilize the drug-receptor complex and prevent the binding of endogenous ligands. While detailed crystallographic or cryogenic electron microscopy structures of the Rolapitant-NK-1 complex are not widely public, insights can be drawn from computational models and the established pharmacophore for this class of drugs.
Computational Modeling of Rolapitant (1S,2S,3S)-Isomer-Receptor Complexes
Specific computational docking and molecular dynamics simulation studies for the this compound are not extensively detailed in publicly available scientific literature. However, a generalized pharmacophore model for non-peptidic NK-1 antagonists has been established, which aligns with the structure of Rolapitant. nih.gov
This model typically includes several key features:
Two Aromatic Rings: These are crucial for establishing hydrophobic and aromatic interactions within the receptor's binding pocket. In Rolapitant, these are the phenyl group and the 3,5-bis(trifluoromethyl)phenyl group.
A Connecting Scaffold: This scaffold properly orients the aromatic rings. Rolapitant utilizes a 1,7-diazaspiro[4.5]decane core.
Hydrogen-Bond Acceptors: These groups, often within the scaffold, form critical hydrogen bonds with amino acid residues in the binding site to anchor the ligand. The lactam carbonyl group in Rolapitant's structure serves this function.
The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a common feature in high-affinity NK-1 antagonists and is believed to engage in significant interactions deep within a hydrophobic pocket of the receptor.
Structure-Based Drug Design Implications
The understanding of the NK-1 receptor's binding site, derived from the pharmacophore of antagonists like Rolapitant, has significant implications for structure-based drug design. The goal of such efforts is to develop new molecules with optimized affinity, selectivity, and pharmacokinetic properties.
Key implications include:
Scaffold Diversity: The variety of chemical structures among non-peptide NK-1 antagonists (including benzyl (B1604629) ether piperidines and quinuclidines) suggests that the receptor can accommodate diverse core scaffolds. This allows for the design of novel molecules with different physical and chemical properties.
Modification of Aromatic Groups: The aromatic rings can be substituted to fine-tune binding affinity and selectivity. Modifications to the 3,5-bis(trifluoromethyl)phenyl group or the second phenyl ring could enhance interactions or alter metabolic stability.
Targeting Specific Interactions: Computational models can help identify key amino acid residues in the binding pocket. Future drug design could focus on creating ligands that form stronger or more numerous hydrogen bonds or hydrophobic interactions with these specific residues, potentially leading to increased potency and duration of action.
By leveraging these structural insights, medicinal chemists can rationally design next-generation NK-1 receptor antagonists with improved therapeutic profiles.
Preclinical Pharmacodynamic Investigations of Rolapitant 1s,2s,3s Isomer
In Vitro Pharmacodynamic Models
Rolapitant's primary mechanism of action is the blockade of the NK1 receptor, thereby preventing the biological effects of its endogenous ligand, Substance P. nbinno.comnih.gov In vitro studies have demonstrated that Rolapitant (B1662417) is a potent and highly selective antagonist for the human NK1 receptor, exhibiting a high affinity with a calculated equilibrium dissociation constant (Kb) of 0.17 nM. nih.gov Its selectivity for the NK1 receptor is over 1000-fold higher than for the NK2 and NK3 receptor subtypes. nih.gov
A key downstream signaling event following the activation of the G-protein coupled NK1 receptor by Substance P is the mobilization of intracellular calcium. nih.gov Rolapitant has been shown to be a functionally competitive antagonist in cellular assays measuring calcium efflux. nih.gov Specifically, it inhibits the increase in intracellular calcium induced by the tachykinin NK1 receptor agonist GR73632, while having no effect on the basal calcium flux on its own. nih.gov This demonstrates its ability to effectively block the signaling cascade initiated by NK1 receptor activation.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Rolapitant
| Parameter | Value | Species | Assay |
|---|---|---|---|
| NK1 Receptor Affinity (Ki) | 0.66 nM | Human | Radioligand Binding |
| Functional Antagonism (Kb) | 0.17 nM | Not Specified | Calcium Efflux |
| Selectivity (NK1 vs. NK2/NK3) | >1000-fold | Human | Radioligand Binding |
Currently, there is a lack of publicly available preclinical data specifically investigating the effects of the Rolapitant (1S,2S,3S)-Isomer on NK1 receptor desensitization and internalization. While these are common regulatory mechanisms for G-protein coupled receptors, and studies have been conducted on other NK1 receptor antagonists in this regard, specific assays for Rolapitant have not been detailed in the reviewed literature.
Animal Models for Neurokinin-1 Receptor Pathway Modulation
The central nervous system (CNS) activity of NK1 receptor antagonists is often evaluated in the gerbil foot-tapping model, a behavioral response induced by NK1 receptor agonists. nih.gov Rolapitant has demonstrated efficacy in this model, effectively reversing NK1 agonist-induced foot-tapping behavior. nih.gov Following both intravenous and oral administration, a minimal effective dose (MED) of 0.1 mg/kg was established for this effect, with the activity lasting for up to 24 hours. nih.gov This indicates that Rolapitant can effectively cross the blood-brain barrier and engage with its target in the CNS to produce a pharmacological response.
Table 2: Efficacy of Rolapitant in the Gerbil Foot-Tapping Model
| Administration Route | Minimal Effective Dose (MED) | Duration of Action |
|---|---|---|
| Intravenous | 0.1 mg/kg | Up to 24 hours |
| Oral | 0.1 mg/kg | Up to 24 hours |
The ferret is a well-established and highly predictive non-rodent model for assessing the anti-emetic potential of drugs, as they possess a vomiting reflex that is absent in rodents. nih.govndineuroscience.com Rolapitant has been evaluated in ferret models of chemotherapy-induced emesis, a condition where the NK1 receptor pathway plays a crucial role.
In these studies, Rolapitant was shown to be active in preventing both acute and delayed emesis. nih.gov Specifically, it was effective at doses of 0.1 mg/kg in acute emesis models and 1 mg/kg in delayed emesis models. nih.gov The demonstrated efficacy of Rolapitant in this clinically relevant animal model provided strong support for its development as an anti-emetic agent in humans. nih.gov
Central Nervous System Penetration and Distribution Research
The ability of a drug to penetrate the central nervous system is critical for its efficacy in treating CNS-mediated conditions. Preclinical evidence strongly indicates that Rolapitant is a CNS penetrant neurokinin NK1 receptor antagonist. nih.govnih.gov This is further substantiated by human positron emission tomography (PET) imaging studies, which provide a direct measure of receptor occupancy in the brain.
A human PET study demonstrated that Rolapitant crosses the blood-brain barrier and occupies brain NK1 receptors in a dose-dependent manner. asco.org Following a single oral dose, a high degree of NK1 receptor occupancy was observed in various brain regions. For instance, in the striatum, the mean NK1 receptor occupancy was found to be 73% at 120 hours post-administration. asco.org A pharmacokinetic-pharmacodynamic model predicted that specific plasma concentrations of Rolapitant would result in greater than 90% NK1 receptor occupancy in the cortex for up to 120 hours. nih.gov While these are human data, they are consistent with the preclinical findings of CNS activity in the gerbil model and confirm the ability of Rolapitant to reach its target in the brain.
Blood-Brain Barrier Permeability Studies
Preclinical investigations have established that Rolapitant is a central nervous system (CNS) penetrant neurokinin-1 (NK1) receptor antagonist. nih.gov The ability of Rolapitant to cross the blood-brain barrier is a critical pharmacological property, as the targeted NK1 receptors involved in emesis are located within the brain. nih.gov Studies have indicated that following administration, Rolapitant achieves rapid and extensive penetration into the brain. researchgate.net The demonstration of centrally-mediated antiemetic effects in relevant animal models, such as the ferret, further substantiates its capacity to cross the blood-brain barrier and engage with its target receptors in the CNS. nih.gov
Brain Receptor Occupancy Assessment in Preclinical Species
The engagement of Rolapitant with NK1 receptors in the brain has been functionally demonstrated in preclinical models. These studies provide evidence of receptor occupancy through the measurement of a pharmacodynamic response to an NK1 receptor agonist challenge.
In studies using gerbils, Rolapitant demonstrated its ability to antagonize NK1 receptors within the CNS. nih.gov The administration of an NK1 agonist typically induces a characteristic foot-tapping behavior in this species. Pre-treatment with Rolapitant was shown to reverse this agonist-induced behavior, indicating that Rolapitant had crossed the blood-brain barrier and occupied NK1 receptors, thereby blocking the effect of the agonist. This effect was observed for up to 24 hours after administration. nih.gov
Table 1: Functional Assessment of CNS NK1 Receptor Antagonism in Gerbils
| Species | Assay | Agonist | Rolapitant Administration Route | Minimal Effective Dose (MED) | Duration of Action |
|---|
This table summarizes the preclinical findings demonstrating Rolapitant's functional antagonism of central NK1 receptors in a gerbil model.
Further evidence of brain receptor occupancy and functional efficacy comes from antiemetic studies in ferrets, a standard model for predicting antiemetic activity. nih.gov In this species, Rolapitant was effective in preventing both acute and delayed emesis induced by chemotherapeutic agents. nih.gov This antiemetic activity, which is mediated through central pathways, confirms that Rolapitant achieves sufficient brain receptor occupancy to elicit a therapeutic effect in a relevant preclinical model. nih.gov
Metabolic Pathways and Pharmacokinetic Research of Rolapitant 1s,2s,3s Isomer
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies have been fundamental in characterizing the metabolic pathways of Rolapitant (B1662417), primarily focusing on the role of the cytochrome P450 (CYP) system.
Rolapitant's interaction with the cytochrome P450 system has been extensively studied, revealing a specific profile of metabolism and inhibition. The primary enzyme responsible for Rolapitant's metabolism is CYP3A4. This biotransformation leads to the creation of its main active metabolite.
Unlike some other NK1 receptor antagonists, Rolapitant is distinguished by its neutral effect on CYP3A4; it is neither a clinically relevant inhibitor nor an inducer of this enzyme. This characteristic was demonstrated in studies where Rolapitant co-administered with the CYP3A substrate midazolam did not significantly alter the pharmacokinetic profiles of midazolam or its 1-hydroxy midazolam metabolite.
While CYP3A4 is the main metabolizing enzyme, Rolapitant itself acts as a moderate, reversible inhibitor of a different enzyme, CYP2D6. This inhibitory effect is long-lasting. However, in vitro assays have shown that Rolapitant does not cause metabolism-dependent inactivation of CYP2D6.
Investigations into other CYP isoforms have shown minimal interactions. In vitro liver microsomal studies indicated that Rolapitant has minimal inhibitory effects on CYP2B6, CYP2C8, CYP2C9, and CYP2C19. Further studies suggest it is not an inhibitor of CYP1A2 and CYP2E1.
The influence of other substances on Rolapitant's CYP3A4-mediated metabolism has also been evaluated. Co-administration with strong CYP3A4 inducers, such as rifampin, leads to a significant reduction in Rolapitant plasma concentrations. Conversely, strong CYP3A4 inhibitors like ketoconazole (B1673606) have been shown to have minimal impact on Rolapitant's exposure.
| CYP Isoform | Interaction | Outcome |
|---|---|---|
| CYP3A4 | Substrate | Primary enzyme responsible for metabolizing Rolapitant to its active metabolite, M19. |
| CYP3A4 | No Inhibition/Induction | Rolapitant does not significantly inhibit or induce CYP3A4 activity. |
| CYP2D6 | Moderate Reversible Inhibitor | Inhibits the activity of CYP2D6, potentially affecting the metabolism of CYP2D6 substrates. |
| CYP1A2, CYP2E1, CYP2B6, CYP2C8, CYP2C9, CYP2C19 | Minimal to No Inhibition | In vitro studies show minimal inhibitory effects on these isoforms. |
Current scientific literature primarily identifies the cytochrome P450 system, specifically CYP3A4, as the principal pathway for Rolapitant metabolism. Extensive searches and reviews of published research have not yielded significant evidence of non-CYP mediated metabolic transformations, such as through enzymes like Uridine Diphosphate Glucuronosyltransferases (UGTs), flavin-containing monooxygenases (FMOs), or aldehyde oxidases (AOs). The elimination of Rolapitant is slow, with a significant portion of the parent drug excreted unchanged in the feces, suggesting that metabolism is not a rapid or extensive clearance mechanism.
In Vivo Metabolite Profiling and Pathway Elucidation
In vivo studies, including human mass balance studies, have provided a comprehensive picture of Rolapitant's metabolic fate and the key metabolites formed.
The primary metabolic pathway for Rolapitant involves oxidation by CYP3A4 to form a major active metabolite, known as M19 or C4-pyrrolidine-hydroxylated rolapitant. This metabolite is pharmacologically active, and like the parent compound, it functions as a potent and selective antagonist of the NK1 receptor.
In a human mass balance study using radiolabeled [¹⁴C]-rolapitant, M19 was identified as the major circulating metabolite in plasma. The study also detected other minor metabolites. While these were not detailed extensively, it was noted that in pooled urine and fecal samples, other metabolites besides M19 were present, though unchanged Rolapitant was the main component found in feces. Unchanged Rolapitant and M19 were reportedly not found in pooled urine samples, indicating that renal clearance of the parent drug and its major active metabolite is not a primary elimination route.
The formation and elimination of the active metabolite M19 are notably slow. Following a single oral dose of Rolapitant, the formation of M19 is delayed, with the median time to reach maximum plasma concentration (Tmax) being approximately 120 hours. The exposure to M19, as measured by the area under the curve (AUC), is significant, equating to approximately 50% of the parent Rolapitant exposure in plasma.
The elimination half-life of M19 is also very long, estimated to be around 158 hours. A population pharmacokinetic analysis estimated the apparent clearance of the M19 metabolite to be 1.83 L/h. Following a single oral dose of radiolabeled Rolapitant, an average of 73% of the dose was recovered in the feces, primarily as the unchanged parent drug, while 14.2% was recovered in the urine, primarily as metabolites. This indicates that the primary route of elimination is hepatic/biliary excretion of the parent drug.
| Parameter | Rolapitant | Metabolite M19 |
|---|---|---|
| Mean Terminal Half-life (t½) | ~169 to 183 hours | ~158 hours |
| Median Tmax | ~4 hours | ~120 hours |
| Plasma Exposure (AUC) Ratio | - | ~50% of Rolapitant |
| Primary Route of Elimination | Hepatic/Biliary (excreted in feces) | Metabolized; metabolites excreted in urine |
Transporter Protein Interaction Studies
In addition to its interactions with metabolic enzymes, Rolapitant has been shown to inhibit key drug transporter proteins. It is an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This inhibitory action can affect the pharmacokinetics of other drugs that are substrates of these transporters.
Clinical studies have demonstrated the in vivo consequences of this inhibition. When co-administered orally, Rolapitant increased the plasma concentrations of digoxin (B3395198) (a P-gp substrate) and sulfasalazine (B1682708) (a BCRP substrate). Specifically, the peak concentration and AUC of digoxin increased, as did the exposure to sulfasalazine. Interestingly, when Rolapitant was administered intravenously, it did not produce clinically significant effects on the pharmacokinetics of digoxin or sulfasalazine. In vitro studies have also suggested that oral Rolapitant is unlikely to cause clinically significant inhibition of other transporters, including organic anion transporting polypeptides (OATP1B1 and OATP1B3), organic anion transporters (OAT1 and OAT3), and organic cation transporter (OCT2).
Substrate and Inhibitory Potential on Efflux Transporters (e.g., P-gp, BCRP)
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are crucial membrane proteins that actively transport a wide variety of substrates out of cells. frontiersin.orgmdpi.com These transporters play a significant role in drug disposition and can be a source of drug-drug interactions. Rolapitant has been identified as an inhibitor of both P-gp and BCRP. wikipedia.orgdrugs.comnih.gov
Clinical pharmacology studies have demonstrated the inhibitory effect of oral rolapitant on these transporters by examining its interaction with probe substrates. When co-administered with digoxin, a known P-gp substrate, oral rolapitant led to a notable increase in digoxin's systemic exposure. nih.gov Similarly, when administered with sulfasalazine, a BCRP substrate, rolapitant significantly increased its plasma concentrations. wikipedia.orgnih.gov
A study in healthy volunteers quantified these interactions, showing that a single oral dose of rolapitant increased the peak plasma concentration (Cmax) of digoxin by 71% and the area under the curve (AUC) by 30%. nih.gov The effect on the BCRP substrate sulfasalazine was even more pronounced, with an increase in Cmax by 140% and AUC by 127%. nih.gov These findings indicate that rolapitant can significantly alter the pharmacokinetics of co-administered drugs that are substrates of P-gp or BCRP. nih.gov
| Transporter | Probe Substrate | Pharmacokinetic Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval (CI) | % Increase |
|---|---|---|---|---|---|
| P-gp | Digoxin | Cmax | 1.71 | 1.49 - 1.95 | 71% |
| AUC | 1.30 | 1.19 - 1.42 | 30% | ||
| BCRP | Sulfasalazine | Cmax | 2.40 | 2.02 - 2.86 | 140% |
| AUC | 2.27 | 1.94 - 2.65 | 127% |
Interactions with Uptake Transporters (e.g., OATPs)
Uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs), facilitate the entry of drugs and endogenous compounds into cells, particularly in the liver, thereby playing a key role in drug clearance. nih.govnih.gov In contrast to its inhibitory effects on efflux transporters, in vitro studies suggest that oral rolapitant is unlikely to inhibit major uptake transporters. drugs.com Specifically, research indicates that rolapitant is not expected to cause clinically meaningful inhibition of OATP1B1 and OATP1B3. drugs.com
Plasma Protein Binding Characterization
Rolapitant exhibits a very high degree of binding to plasma proteins. wikipedia.org Studies have consistently shown that 99.8% of the drug is bound to proteins in the bloodstream. wikipedia.orgdrugs.comnih.govfda.gov This extensive binding indicates that only a small fraction of the drug is free in the circulation to exert its pharmacological effects and to be available for metabolism and elimination.
Volume of Distribution and Clearance Studies in Preclinical Species
Pharmacokinetic studies have characterized the distribution and elimination of rolapitant. The apparent volume of distribution (Vd/F), which indicates the extent of drug distribution in the body tissues compared to the plasma, is large. nih.govfda.gov In healthy subjects, the Vd/F was determined to be 460 L, while in cancer patients, it was 387 L. nih.govfda.gov A population pharmacokinetic analysis further characterized the distribution with a central compartment volume of 214 L and a peripheral compartment volume of 164 L. nih.gov
The apparent total clearance (CL/F) of rolapitant, a measure of the body's efficiency in eliminating the drug, was found to be 0.96 L/hour in cancer patients. nih.govfda.gov A population pharmacokinetic analysis confirmed this value at 0.962 L/h. nih.gov
| Parameter | Value (Healthy Subjects) | Value (Cancer Patients) | Reference |
|---|---|---|---|
| Apparent Volume of Distribution (Vd/F) | 460 L | 387 L | nih.govfda.gov |
| Central Compartment Volume of Distribution | - | 214 L | nih.gov |
| Peripheral Compartment Volume of Distribution | - | 164 L | nih.gov |
| Apparent Total Clearance (CL/F) | - | 0.96 L/hour | nih.govfda.gov |
Structure Activity Relationship Sar and Rational Design with Emphasis on Stereochemistry
Influence of Stereochemistry on NK1 Receptor Affinity and Selectivity
The chemical structure of Rolapitant (B1662417) possesses three distinct chiral centers, leading to the possibility of eight different stereoisomers. The pharmacological activity resides almost exclusively in the single, precisely defined isomer used clinically, highlighting a strict stereochemical requirement for effective binding to the NK1 receptor.
The high degree of stereoselectivity is a hallmark of the interaction between Rolapitant and the NK1 receptor. The specific (1R, 5S, 8S) configuration is essential for achieving the high binding affinity, which is reported with a Ki (inhibitor constant) of 0.66 nM for the human NK1 receptor. newdrugapprovals.org This demonstrates a potent interaction. Furthermore, the compound shows high selectivity, with over 1000-fold weaker affinity for the related NK2 and NK3 receptor subtypes. newdrugapprovals.orgimmune-system-research.com
While detailed public data quantitatively comparing the binding affinities of all eight possible stereoisomers are limited, the principles of medicinal chemistry and evidence from related compounds underscore that the other seven isomers possess significantly lower affinity for the NK1 receptor. The synthesis of Rolapitant is, therefore, a stereospecific process designed to produce only the desired, highly active isomer. nih.gov The critical stereocenters and their required configurations are essential for correctly positioning the key structural motifs within the receptor's binding pocket.
| Chiral Center Location | Required Configuration | Significance |
|---|---|---|
| C1 of the ethoxy side chain | R | Orients the 3,5-bis(trifluoromethyl)phenyl group for optimal interaction with a hydrophobic pocket in the NK1 receptor. |
| C5 of the diazaspiro core | S | Contributes to the overall conformation of the spirocyclic scaffold, influencing the positioning of the side chain. |
| C8 of the diazaspiro core | S | Positions the phenyl group and the entire ethoxymethyl side chain in the correct vector for binding. |
The bioactive conformation of a drug is the specific three-dimensional shape it adopts when bound to its biological target. nih.gov While a crystal structure of Rolapitant complexed with the NK1 receptor is not publicly available, high-resolution crystal structures of the human NK1 receptor bound to other clinically used antagonists, such as aprepitant (B1667566) and netupitant (B1678218), provide significant insights. researchgate.netnih.gov
These structures reveal a deep, hydrophobic binding pocket within the transmembrane helices of the receptor. researchgate.net Antagonists orient themselves to maximize hydrophobic and specific polar interactions. Computational docking and molecular dynamics studies, which simulate the interaction between a ligand and a receptor, are critical tools for elucidating the likely bioactive conformation of Rolapitant. nih.govmdpi.com These models suggest that Rolapitant binds in a conformation where its rigid diazaspiro core serves as a scaffold. This scaffold projects the pendant phenyl and the 3,5-bis(trifluoromethyl)phenyl groups into distinct hydrophobic subpockets within the NK1 receptor binding site, mimicking the interactions observed with crystallographically determined antagonists. wikipedia.org
Contribution of Key Structural Motifs to Pharmacological Activity
The high affinity of Rolapitant is not due to a single interaction but is the result of the combined contributions of its distinct structural components. Each motif has a specific role in receptor recognition and binding.
The two primary aromatic moieties of Rolapitant are critical for its potent antagonism.
3,5-Bis(trifluoromethyl)phenyl Moiety: This group is a common feature in many high-affinity, non-peptide NK1 receptor antagonists, including aprepitant. wikipedia.orgnih.gov The two trifluoromethyl (CF3) groups significantly enhance the lipophilicity of the phenyl ring, promoting strong hydrophobic interactions within the receptor pocket. SAR studies of related antagonists have shown that this group interacts favorably with specific non-polar amino acid residues. wikipedia.org Furthermore, halogen bonding between the fluorine atoms and carbonyl groups within the receptor binding site may provide additional stabilizing interactions. nih.gov
Phenyl Moiety: The phenyl group attached directly to the C8 position of the spiro core also contributes to binding, likely through hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine in the receptor. Its primary role is to occupy another hydrophobic sub-pocket, anchoring the molecule securely in the binding site.
The diazaspiro[4.5]decan-2-one core is a rigid and structurally complex scaffold that is central to Rolapitant's activity. Spirocyclic structures are of significant interest in medicinal chemistry because their conformational rigidity can lead to increased potency and selectivity. researchgate.net
The primary function of this core in Rolapitant is to hold the two critical phenyl-containing groups in a precise and optimal three-dimensional orientation for simultaneous interaction with their respective sub-pockets in the NK1 receptor. By pre-organizing the pharmacophoric elements into the bioactive conformation, the rigid scaffold minimizes the entropic penalty associated with binding, thereby contributing to the high affinity of the ligand-receptor interaction. The use of similar diazaspiro scaffolds in other classes of biologically active molecules further validates their utility as privileged structures in drug design. nih.govresearchgate.net
| Structural Motif | Proposed Role in Pharmacological Activity |
|---|---|
| 3,5-Bis(trifluoromethyl)phenyl Group | Acts as a key hydrophobic anchor, fitting into a lipophilic pocket of the NK1 receptor. The CF3 groups enhance this interaction. |
| Phenyl Group (at C8) | Provides additional hydrophobic interactions in a separate sub-pocket, contributing to overall binding affinity. |
| Diazaspiro[4.5]decan-2-one Core | Serves as a rigid scaffold to orient the two aromatic moieties in the precise 3D conformation required for optimal receptor binding. |
| Ethoxy-methyl Linker | Provides the correct spacing and flexibility to allow the bis(trifluoromethyl)phenyl group to reach its binding site within the receptor. |
Rational Design of Novel Rolapitant Analogues
The detailed SAR understanding of Rolapitant provides a solid foundation for the rational design of novel analogues with potentially improved properties. Rational design strategies would leverage the known structural requirements for high-affinity NK1 binding to guide molecular modifications. mdpi.com
Potential avenues for the design of new analogues could include:
Modification of Aromatic Groups: The phenyl and bis(trifluoromethyl)phenyl groups could be replaced with other substituted aromatic or heteroaromatic rings. This bioisosteric replacement strategy would aim to probe for additional interactions, such as hydrogen bonds or improved hydrophobic contacts, potentially increasing affinity or modulating pharmacokinetic properties.
Alteration of the Spirocyclic Core: The diazaspiro[4.5]decan-2-one scaffold could be modified. For example, changing the ring sizes (e.g., to a diazaspiro[5.5]undecane) or introducing or removing functional groups (like the ketone) could alter the rigidity, solubility, and metabolic stability of the molecule while maintaining the crucial orientation of the side chains.
Linker Modification: The length and composition of the ether linker connecting the chiral side chain to the core could be varied. This would explore whether a different spatial relationship between the core and the bis(trifluoromethyl)phenyl moiety could lead to enhanced receptor occupancy or a modified duration of action.
Such rationally designed analogues would be synthesized and evaluated in binding and functional assays to determine their affinity and efficacy at the NK1 receptor, continuing the cycle of design, synthesis, and testing that is fundamental to modern medicinal chemistry. nih.gov
Scaffold Modification and Derivatization Strategies
The molecular architecture of Rolapitant is built upon a 1,7-diazaspiro[4.5]decan-2-one core. This spirocyclic scaffold is a key feature, providing a rigid and three-dimensionally complex framework that positions the critical pharmacophoric elements in a precise orientation for optimal interaction with the NK1 receptor binding site. The use of such scaffolds is a common strategy in medicinal chemistry to explore novel chemical space and improve pharmacokinetic properties. nih.govnih.gov
The SAR for this class of compounds is highly dependent on the specific substitutions and, crucially, the stereochemistry at multiple chiral centers.
The Spirocyclic Core : The 1,7-diazaspiro[4.5]decan-2-one nucleus serves as the foundation of the molecule. The specific stereoconfiguration at the C5 and C8 positions is defined as (5S, 8S). This precise spatial arrangement is critical for establishing the correct vector for the substituents that project into the receptor's binding pockets.
C8-Phenyl Group : The presence of a phenyl group at the C8 position is a common feature among many NK1 antagonists and is understood to be essential for potent activity. This group likely engages in hydrophobic or π-stacking interactions within a corresponding pocket of the NK1 receptor.
C8-Side Chain Derivatization : The most significant derivatization occurs at the C8 position with the attachment of an ethoxymethyl side chain bearing a bulky aromatic group. This side chain, {(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl, is vital for the molecule's high-affinity binding.
The (1R)-Stereocenter : The chirality of the benzylic carbon in the side chain is strictly defined as (R). This specific stereoisomer correctly orients the 3,5-bis(trifluoromethyl)phenyl group for optimal interaction with the receptor. Different stereoisomers at this position would be expected to have significantly lower binding affinity due to steric clashes or suboptimal interactions. nih.govnih.gov The importance of stereoisomers in determining biological activity is a fundamental principle in pharmacology, as enantiomers can have vastly different effects. nih.govwikipedia.org
3,5-Bis(trifluoromethyl)phenyl Moiety : This group is a key pharmacophoric element. Its inclusion was a rational design choice, as similar moieties are found in other potent NK1 receptor antagonists, such as Aprepitant. medchemexpress.com The two trifluoromethyl groups are strong electron-withdrawing groups that enhance the binding affinity, likely through favorable interactions within a hydrophobic region of the receptor.
The culmination of these specific structural and stereochemical features results in a molecule with very high affinity for the human NK1 receptor, exhibiting an inhibitory constant (Ki) of 0.66 nM. newdrugapprovals.org Furthermore, this rational design endowed Rolapitant with high selectivity, showing over 1,000-fold greater affinity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes. newdrugapprovals.orgnih.gov
Table 1: Key Structural Features and SAR Insights for Rolapitant
| Structural Feature | Stereochemistry | Importance in SAR |
|---|---|---|
| Core Scaffold | (5S, 8S) | Provides a rigid, three-dimensional framework for optimal substituent orientation. |
| C8-Substituent | N/A | Essential for potent antagonist activity; likely involved in hydrophobic interactions. |
| C8-Side Chain | (1R) | The specific (R)-configuration is critical for precise positioning of the aromatic group within the receptor binding site. |
Computational Chemistry in Lead Optimization
The process of refining a lead compound into a clinical candidate like Rolapitant heavily relies on computational chemistry. nih.gov Techniques such as molecular docking and virtual screening are instrumental in rationalizing and predicting the interactions between a potential drug molecule and its biological target. While the specific computational history of Rolapitant's initial development is proprietary, the application of these methods is standard practice and can be illustrated by subsequent in silico studies of the molecule.
Molecular docking simulations are used to place a ligand into the 3D structure of a protein's binding site and to estimate the binding affinity. For Rolapitant, such models would have been used to:
Validate Binding Poses : To confirm how the (5S,8S,1R)-isomer fits within the NK1 receptor. These models can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Guide Derivatization : Computational models allow chemists to virtually "test" modifications to the molecular scaffold. For example, different substituents could be modeled on the phenyl rings or the core structure to predict whether the changes would improve binding affinity or selectivity, thereby prioritizing synthetic efforts.
Explain Stereoselectivity : Docking studies are particularly powerful for understanding the role of stereochemistry. By modeling different stereoisomers of Rolapitant (e.g., the (1S)-ethoxymethyl variant) in the NK1 receptor active site, researchers can visualize the unfavorable steric clashes or loss of key interactions that lead to lower activity, thus providing a rational explanation for the observed high stereoselectivity of the final compound.
Subsequent computational studies on Rolapitant, although for different targets, have highlighted its ability to form specific interactions within protein binding pockets. For instance, docking studies against the SARS-CoV-2 main protease showed Rolapitant forming two hydrogen bonds with the Gln189 residue and engaging in three hydrophobic interactions with His41, Met165, and Glu166A. This demonstrates the molecule's capacity for precise, multi-point interactions, a feature that was undoubtedly optimized for the NK1 receptor during its design.
Table 2: Application of Computational Chemistry in Rolapitant's Design
| Computational Method | Application in Lead Optimization |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of Rolapitant within the NK1 receptor active site. |
| Elucidates the role of specific stereocenters ((5S, 8S, 1R)) in achieving optimal receptor fit. | |
| Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the drug-receptor complex. | |
| Virtual Screening | Can be used to screen libraries of virtual compounds to identify novel scaffolds or substituents with potential for high affinity. |
| Quantitative SAR (QSAR) | Develops models that correlate structural features with biological activity to predict the potency of new, unsynthesized analogs. |
Advanced Analytical Methodologies for Rolapitant 1s,2s,3s Isomer Research
Chromatographic Techniques for Stereoisomeric Purity and Quantification
Chromatography is fundamental to the analysis of Rolapitant (B1662417), enabling the separation of the desired (1S,2S,3S)-isomer from its other stereoisomers and the quantification of the molecule and its byproducts.
Chiral High-Performance Liquid Chromatography (HPLC) Development
The development of stereoselective HPLC methods is crucial for confirming the enantiomeric and diastereomeric purity of the Rolapitant (1S,2S,3S)-isomer. Given that Rolapitant possesses multiple chiral centers, it can exist in several stereoisomeric forms. The separation of these isomers is a significant analytical challenge. researchgate.net Chiral HPLC methods are the preferred approach for this purpose. chromatographyonline.com
Method development for chiral separations typically involves screening a variety of chiral stationary phases (CSPs) with different mobile phase compositions to achieve optimal resolution. chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds and are a primary choice for initial screening. researchgate.netsigmaaldrich.com
The general strategy for developing a chiral HPLC method for a compound like Rolapitant involves:
Column Screening: Testing a set of complementary CSPs, such as Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ, under normal-phase conditions. chromatographyonline.com
Mobile Phase Optimization: Evaluating different mobile phases, commonly mixtures of alkanes (like n-hexane) with alcohols (like isopropanol (B130326) or ethanol), to fine-tune selectivity and resolution. researchgate.netchromatographyonline.com For basic compounds like Rolapitant, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. chromatographyonline.com
Temperature and Flow Rate Adjustment: Optimizing the column temperature and mobile phase flow rate can further enhance separation efficiency. Lower temperatures often increase chiral selectivity, while lower flow rates can also improve resolution. sigmaaldrich.com
While specific validated chiral HPLC methods for the this compound are not extensively detailed in publicly available literature, established principles of chiral method development provide a clear framework for achieving the necessary separation. sigmaaldrich.comsigmaaldrich.com For routine, non-chiral quantification of Rolapitant in bulk and pharmaceutical forms, reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines. ijpbs.comijarmps.org
| Parameter | Method 1 ijpbs.com | Method 2 ijarmps.org |
| Column | X TERRA (4.6x150mm) 5µ | Develosil ODS HG-5 RP C18, 5µm, 15cmx4.6mm |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v) | Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 225 nm | 255 nm |
| Linearity Range | 20-100 µg/mL | 12-28 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9995 |
| Limit of Detection (LOD) | 0.36 µg/mL | 5.004 µg/mL |
| Limit of Quantification (LOQ) | 1.10 µg/mL | 15.164 µg/mL |
This table presents parameters for non-chiral RP-HPLC methods for the general quantification of Rolapitant.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of small molecule metabolites. nih.govazolifesciences.com Its application in the analysis of Rolapitant metabolites is contingent on the volatility and thermal stability of the metabolites . Many drug metabolites are polar and non-volatile, requiring chemical derivatization to increase their volatility for GC analysis. nih.govchemrxiv.org
GC-MS-based metabolomics is well-suited for identifying and quantifying compounds such as small acids, alcohols, sugars, and amino acids. visionpublisher.info The process for analyzing Rolapitant metabolites using GC-MS would typically involve:
Sample Preparation and Extraction: Isolation of metabolites from a biological matrix (e.g., plasma, urine, or in vitro hepatocyte incubations).
Derivatization: A chemical reaction, often silylation, to convert polar functional groups (like hydroxyl or amine groups) into less polar, more volatile derivatives.
GC Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interaction with the capillary column. azolifesciences.com
MS Detection and Identification: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for metabolite identification. nih.govazolifesciences.com
While liquid chromatography-mass spectrometry (LC-MS) is more commonly cited for the analysis of Rolapitant and its metabolites due to the polarity of the compounds, GC-MS remains a viable and valuable tool, particularly for certain classes of smaller, more volatile metabolites or those that are easily derivatized. nih.govmdpi.com
Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for the definitive structural confirmation of the this compound and the identification of its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of chiral molecules. For a complex structure like the this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is required to assign all proton and carbon signals and to establish through-bond and through-space correlations.
The key to stereochemical assignment lies in the analysis of:
Nuclear Overhauser Effect (NOE) Correlations: NOESY experiments detect protons that are close in space (typically <5 Å), providing critical information about the relative configuration of stereocenters. For spirocyclic systems like Rolapitant, NOE correlations between protons on the different rings can define their relative orientation and confirm the specific isomer. nih.gov
Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on a ring system.
Chiral Derivatizing Agents (CDAs): In some cases, reacting the molecule with a chiral agent, such as Mosher's acid, can create diastereomers that exhibit more easily distinguishable NMR spectra, aiding in the assignment of absolute configuration. nih.gov
Detailed NMR analysis allows for the confirmation of the specific (1S,2S,3S) configuration by comparing the experimentally observed NOE correlations and coupling constants with those predicted for all possible stereoisomers. nih.gov
Mass Spectrometry (MS/MS) for Intact Molecule and Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone of modern drug metabolism studies and is essential for the analysis of Rolapitant. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent drug and its metabolites. ijpras.comnih.gov
Tandem mass spectrometry (MS/MS) is used to generate structural information. nih.gov In this technique, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are measured. This fragmentation pattern is characteristic of the molecule's structure.
Key applications in Rolapitant research include:
Intact Molecule Characterization: Confirming the molecular weight and formula of the this compound.
Metabolite Identification: LC-MS/MS is used to analyze samples from in vitro and in vivo metabolism studies. Metabolites are identified by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation) and by interpreting their MS/MS fragmentation spectra. nih.govsciex.com The fragmentation pattern of a metabolite is often similar to that of the parent drug, which helps in locating the site of metabolic modification. sciex.com For instance, the metabolite M19 of Rolapitant has been identified using these techniques. nih.gov
Structural Elucidation: The fragmentation pathways observed in MS/MS spectra provide clues to the structure of unknown metabolites, helping to piece together the biotransformation pathways of Rolapitant. ijpras.com
In Vitro Bioanalytical Methods for Concentration Determination
Accurate and precise bioanalytical methods are required to determine the concentration of the this compound in samples from in vitro studies, such as metabolic stability assays with liver microsomes or hepatocytes, and protein binding studies. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. nih.govnih.gov A typical validated LC-MS/MS method for quantifying Rolapitant in an in vitro matrix would involve the following steps:
Sample Preparation: A protein precipitation or liquid-liquid extraction step to remove proteins and other matrix components that could interfere with the analysis. An internal standard (often a stable isotope-labeled version of the analyte) is added at the beginning of this process to correct for variability in extraction and instrument response.
Chromatographic Separation: An RP-HPLC or UPLC system is used to separate Rolapitant from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor-to-product ion transition for Rolapitant and its internal standard is monitored. This provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. youtube.com
Ligand Binding Assays for Receptor Interaction Studies
Ligand binding assays are crucial in vitro tools used to quantify the affinity and selectivity of a compound for its specific receptor. njbio.com For the (1S,2S,3S)-isomer of Rolapitant, these assays are designed to measure its direct interaction with the NK-1 receptor, which is primarily activated by the neuropeptide Substance P. nbinno.com
The primary goal of these studies is to determine the binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. In the case of Rolapitant, competitive binding assays are typically employed. These experiments involve incubating membranes from cells engineered to express the human NK-1 receptor with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. Various concentrations of unlabeled Rolapitant are then added to compete with the radiolabeled ligand for the binding sites. The amount of radioactivity is measured to determine the extent to which Rolapitant displaces the labeled compound.
Research findings indicate that the (1S,2S,3S)-isomer of Rolapitant is a potent antagonist with a high affinity for the human NK-1 receptor, demonstrating a Ki of 0.66 nM. immune-system-research.com Furthermore, these assays are used to assess selectivity. The binding affinity of Rolapitant for the NK-1 receptor is compared to its affinity for other related receptors, such as the NK-2 and NK-3 subtypes. Studies have shown that Rolapitant possesses a high degree of selectivity, with over 1000-fold greater affinity for the NK-1 receptor compared to the NK-2 and NK-3 receptors. immune-system-research.com This high selectivity is a key characteristic, minimizing potential off-target interactions. nbinno.com
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs. NK-1) |
|---|---|---|
| Neurokinin-1 (NK-1) | 0.66 nM | - |
| Neurokinin-2 (NK-2) | > 660 nM | > 1000-fold |
This table summarizes the high-affinity and selective binding profile of the Rolapitant isomer for the NK-1 receptor.
Emerging Research Frontiers and Future Directions for Rolapitant 1s,2s,3s Isomer
Investigation of Novel Biological Pathways Modulated by NK1 Receptor Antagonism
The therapeutic landscape for NK-1 receptor antagonists is expanding as research delves into biological pathways beyond emesis. The interaction between Substance P (SP) and the NK-1 receptor is implicated in a variety of physiological and pathological processes, opening new avenues for therapeutic intervention. researchgate.net
Neuroinflammation and CNS Disorders: The SP/NK-1R system is a key player in the interplay between the nervous and immune systems, particularly in mediating neuroinflammation. nih.gov This has significant implications for a range of central nervous system (CNS) disorders. In conditions like Alzheimer's disease, the activation of microglial NK-1 receptors by SP can enhance neuroinflammatory processes through pathways involving NF-κB, ERK1/2, and P38. nih.gov Consequently, NK-1 receptor antagonists are being investigated as a novel strategy to mitigate this detrimental inflammation. nih.govmdpi.com Research has also pointed to the potential of these antagonists in reducing cerebral edema and blood-brain barrier dysfunction following traumatic brain injury. researchgate.net
Oncology: Beyond supportive care in chemotherapy, the SP/NK-1R axis is now understood to be involved in cancer progression itself. mdpi.comnih.gov Overexpression of NK-1 receptors has been observed in various tumor types, where SP can act as a mitogen, promoting cell proliferation, migration, and angiogenesis. nih.gov Antagonists like aprepitant (B1667566) have demonstrated the ability to inhibit these effects and induce apoptosis in cancer cells, suggesting a role for NK-1 receptor antagonists as direct anti-cancer agents. nih.gov These findings have spurred investigations into repurposing existing NK-1 receptor antagonists for oncological therapies. mdpi.com
Pain and Other Pathologies: The involvement of SP in pain transmission makes the NK-1 receptor a logical target for novel analgesics. nih.gov Furthermore, the broad distribution of NK-1 receptors suggests potential roles in modulating inflammatory conditions such as arthritis and asthma, as well as psychiatric disorders like depression and anxiety. patsnap.comnih.gov
Development of Next-Generation Neurokinin-1 Receptor Antagonists
The development of rolapitant (B1662417) and other first-generation NK-1 receptor antagonists has paved the way for the design of new molecules with improved pharmacological profiles. Researchers are focusing on enhancing potency, selectivity, and pharmacokinetic properties to broaden the therapeutic applications of this drug class.
Key strategies in the development of next-generation NK-1 receptor antagonists include:
Modification of Core Scaffolds: The discovery of novel, achiral pyridine-based antagonists, such as netupitant (B1678218) and befetupitant, demonstrates the potential for developing compounds with high affinity and excellent CNS penetration. drugbank.com
Conformational Constraints: Introducing conformational constraints into the molecular structure can lead to more potent and selective antagonists. nih.gov
Chimeric Ligands: An innovative approach involves the creation of chimeric molecules that target multiple receptors simultaneously. For instance, a potent chimeric opioid agonist-NK-1 receptor antagonist has been designed, which could offer a dual mechanism for pain relief by both activating opioid receptors and blocking SP-mediated pain signals. nih.gov
Improved Pharmacokinetics: A significant goal is the development of antagonists with longer half-lives to allow for less frequent dosing. Rolapitant itself has a notably long half-life of approximately seven days. opko.com
| Compound/Strategy | Key Feature | Therapeutic Goal |
|---|---|---|
| Netupitant | Novel achiral pyridine (B92270) class with high CNS penetration | Improved efficacy in CNS-related disorders |
| Befetupitant | Novel achiral pyridine class with high affinity | Enhanced potency and selectivity |
| Chimeric Opioid Agonist-NK1 Antagonist | Dual receptor targeting | Synergistic analgesia |
| T-2328 | High potency (subnanomolar inhibition constant) | Increased efficacy in CINV |
Applications in Advanced Animal Models of Central Nervous System Disorders
To explore the therapeutic potential of NK-1 receptor antagonists in CNS disorders, researchers are utilizing advanced animal models that recapitulate aspects of human diseases. These models are crucial for understanding the in vivo effects of compounds like the (1S,2S,3S)-isomer of rolapitant.
Systemic administration of the NK-1 receptor antagonist L-703,606 oxalate (B1200264) has been shown to significantly inhibit CNS gliosis, demyelination, and inflammatory cytokine elevations in a murine model of neuroinflammation induced by N. meningitidis and B. burgdorferi. nih.gov The same compound was also tested for its therapeutic potential in a murine model of pneumococcal meningitis. nih.gov In a model of human African trypanosomiasis, the NK-1R antagonist RP67,580 demonstrated a reduction in the severity of the inflammatory response and astrocyte activation in the brain. nih.gov Furthermore, in a rat model of thoracic spinal cord injury, an NK-1 receptor antagonist was observed to have effects on the disruption of the blood-spinal cord barrier and subsequent edema formation. frontiersin.org
| Animal Model | NK-1 Antagonist Studied | Observed Effects |
|---|---|---|
| Murine model of neuroinflammation (N. meningitidis, B. burgdorferi) | L-703,606 oxalate | Inhibition of CNS gliosis, demyelination, and inflammatory cytokines |
| Murine model of pneumococcal meningitis | L-703,606 oxalate | Investigation of therapeutic potential |
| Murine model of human African trypanosomiasis | RP67,580 | Reduced severity of inflammatory response and astrocyte activation |
| Rat model of thoracic spinal cord injury | EUC-001 | Reduced blood-spinal cord barrier disruption and edema |
Exploration of Stereoisomeric Specificity in Other Biological Systems
The three-dimensional structure of a drug molecule is critical to its biological activity, as it dictates how the molecule interacts with its target receptor. biomedgrid.com Most pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images called enantiomers. biomedgrid.com These stereoisomers can have different pharmacological and toxicological properties. researchgate.net
The (1S,2S,3S)-isomer of rolapitant highlights the importance of stereochemistry in the design of NK-1 receptor antagonists. While one isomer may exhibit the desired therapeutic effect, another may be less active or even inactive. researchgate.net The exploration of stereoisomeric specificity is a key area of research for understanding the structure-activity relationships (SAR) of this class of drugs.
Research into dual NK-1/NK-2 antagonists has revealed that the addition of certain functional groups can reverse the stereochemical preference of the NK-2 receptor, demonstrating the nuanced role of stereochemistry in multi-target drug design. The specific contributions of each stereocenter in the rolapitant molecule to its binding affinity and antagonist activity at the NK-1 receptor, as well as potential off-target effects in other biological systems, remain an active area of investigation. Understanding this specificity is crucial for designing safer and more effective drugs.
Integration of Artificial Intelligence and Machine Learning in Rolapitant Analog Research
The discovery and development of novel drugs is a time-consuming and costly process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and optimize this pipeline, particularly for G protein-coupled receptors (GPCRs) like the NK-1 receptor. nih.govajol.infodeanfrancispress.com
Virtual Screening and Drug Design: AI algorithms can screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to the NK-1 receptor. deanfrancispress.com This significantly narrows down the number of candidates for experimental testing. Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired properties, such as high affinity for the NK-1 receptor and favorable pharmacokinetic profiles. drgpcr.com
Predictive Modeling: ML models can be trained to predict various properties of rolapitant analogs, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. drgpcr.com These predictive models can help to prioritize the most promising candidates early in the development process, reducing the likelihood of late-stage failures. By analyzing complex datasets, AI can also help to elucidate the intricate structure-activity relationships of rolapitant and its analogs, guiding the design of more potent and selective molecules. springernature.com The integration of AI and ML into the research of rolapitant analogs holds the promise of accelerating the discovery of next-generation NK-1 receptor antagonists for a wider range of therapeutic applications. ajol.info
Q & A
Q. What experimental parameters are critical for synthesizing the (1S,2S,3S)-isomer of Rolapitant with high stereochemical purity?
Methodological Answer: Synthesis requires precise control of reaction conditions (temperature, solvent polarity, catalyst loading) to minimize racemization. Techniques like asymmetric catalysis or chiral auxiliary approaches are recommended. Validate purity using chiral HPLC (≥99% enantiomeric excess) and X-ray crystallography for absolute configuration confirmation. Pilot studies should compare yield and purity under varying conditions to optimize protocols .
Q. Which analytical techniques are optimal for characterizing the stereoisomeric purity of Rolapitant (1S,2S,3S)-isomer?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for resolution.
- Circular Dichroism (CD) Spectroscopy : Confirm optical activity by comparing spectra with known standards.
- Nuclear Magnetic Resonance (NMR) : Employ -NMR to detect diastereotopic splitting in chiral centers.
Cross-validate results with two independent methods to ensure accuracy .
Q. How can researchers design pharmacological assays to evaluate the NK1 receptor antagonism of this compound?
Methodological Answer:
- In vitro : Use competitive binding assays (e.g., radioligand displacement with -Substance P) in HEK293 cells expressing human NK1 receptors. Calculate IC values via nonlinear regression.
- In vivo : Employ cisplatin-induced emesis models in ferrets, monitoring latency to retching. Include positive controls (e.g., aprepitant) and vehicle groups. Ensure blinding and randomization to reduce bias .
Advanced Research Questions
Q. What experimental strategies can elucidate the structural basis of stereochemical selectivity in Rolapitant’s NK1 receptor binding?
Methodological Answer:
- Molecular Dynamics Simulations : Model ligand-receptor interactions using docking software (e.g., AutoDock Vina) to identify hydrogen bonding and hydrophobic contacts.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) for (1S,2S,3S)-isomer versus other stereoisomers.
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to map conformational changes induced by stereochemistry .
Q. How can researchers address contradictions in reported binding affinity data for this compound across studies?
Methodological Answer:
- Meta-analysis : Pool data from peer-reviewed studies (using PRISMA guidelines) to identify confounding variables (e.g., assay temperature, receptor isoform variants).
- Standardized Protocols : Replicate experiments under harmonized conditions (e.g., pH 7.4, 37°C) with shared reference materials.
- Structural Analysis : Investigate batch-to-batch isomer purity via LC-MS to rule out contamination as a source of variability .
Q. What methodologies are recommended for assessing the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the isomer to oxidative (HO), hydrolytic (acid/base), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-MS/MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using validated LC-MS methods.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing chiral integrity periodically .
Q. How can comparative efficacy studies between Rolapitant’s (1S,2S,3S)-isomer and racemic mixtures be rigorously designed?
Methodological Answer:
- Dose-Response Curves : Administer equimolar doses of pure isomer vs. racemate in animal models (e.g., rat pruritus models). Measure efficacy (e.g., scratching bouts) and adverse effects (e.g., CNS penetration).
- Pharmacokinetic Profiling : Compare AUC, C, and half-life using LC-MS/MS.
- Statistical Models : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) .
Q. What advanced techniques are suitable for studying the metabolic pathways of this compound in hepatic systems?
Methodological Answer:
- CYP450 Inhibition Assays : Use human liver microsomes to identify isoforms involved (e.g., CYP3A4) via chemical inhibitors or recombinant enzymes.
- Metabolite Identification : Employ high-resolution MS (e.g., Q-TOF) with fragmentation patterns matched to synthetic standards.
- In Silico Prediction : Apply software like Schrödinger’s Metabolizer to predict Phase I/II metabolites and prioritize experimental validation .
Q. How should researchers design experiments to isolate the pharmacological effects of Rolapitant’s (1S,2S,3S)-isomer from its enantiomers?
Methodological Answer:
- Chiral Separation : Use preparative HPLC to obtain milligram quantities of each isomer.
- Functional Assays : Test each isomer in calcium flux assays (FLIPR®) to measure NK1 receptor antagonism.
- Negative Controls : Include enantiomers with inverted configurations to confirm stereospecificity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental scope .
Q. What strategies mitigate reproducibility challenges in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
